molecular formula C16H22O3 B1343562 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951893-29-1

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1343562
CAS No.: 951893-29-1
M. Wt: 262.34 g/mol
InChI Key: YUICPAZCDYDUFL-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a carboxylic acid derivative featuring a tert-butyl-substituted phenyl group attached to a 4-oxobutyric acid backbone with two methyl groups at the C2 position. The tert-butyl group confers steric bulk and lipophilicity, while the ketone and carboxylic acid functionalities contribute to its polarity and reactivity.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUICPAZCDYDUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185190
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-29-1
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification 2,2-Dimethylbutanedioic acid + MeOH + H2SO4 (0°C to RT, 16 h) 51 Produces methyl ester intermediate; reaction monitored by NMR
2 Friedel-Crafts Acylation tert-Butylbenzene + Acyl chloride + Lewis acid catalyst (e.g., AlCl3) Variable Introduces keto group on aromatic ring; requires careful temperature control
3 Alkylation/Condensation Dimethyl-substituted precursors + base or catalyst Variable Forms 2,2-dimethyl substitution on butyric acid chain
4 Hydrolysis/Deprotection Acidic or basic hydrolysis; hydrogenolysis for Cbz deprotection High Final step to yield free acid; purification by crystallization or chromatography

Yields and conditions vary depending on scale and specific reagents used.

Research Findings and Optimization

  • Steric Effects: The tert-butyl group provides steric hindrance that influences regioselectivity during electrophilic aromatic substitution and affects the stability of intermediates.
  • Protecting Groups: Use of Cbz or other protecting groups enhances synthetic control but requires additional deprotection steps, impacting overall yield and purity.
  • Catalysts: Lewis acids such as aluminum chloride are commonly employed for Friedel-Crafts acylation, but milder catalysts or solid acid catalysts have been explored to improve selectivity and reduce side reactions.
  • Purification: Chromatographic techniques and recrystallization are essential for isolating pure 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, especially after multi-step syntheses.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Friedel-Crafts Acylation + Alkylation Aromatic acylation, alkylation, hydrolysis Straightforward, well-known chemistry Requires strong Lewis acids, possible side reactions
Protected Intermediate Route Use of Cbz-protected amines, multi-step synthesis High stereochemical control, improved stability More steps, requires deprotection
Esterification + Hydrolysis Ester formation, functionalization, hydrolysis Mild conditions, scalable Moderate yields, multiple purification steps

Scientific Research Applications

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid C₁₇H₂₂O₃ 274.35 4-Tert-butylphenyl, 2,2-dimethyl High lipophilicity, potential host-guest applications
4-Tert-butylphenylacetic acid () C₁₂H₁₆O₂ 192.26 4-Tert-butylphenyl, acetic acid Simpler structure; used in polymer synthesis
Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid, ) C₁₆H₁₄O₃ 254.28 Biphenylyl, 4-oxobutyric acid NSAID; anti-inflammatory properties
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid () C₁₄H₁₈O₅ 266.29 3,4-Dimethoxyphenyl, 2,2-dimethyl Electron-donating methoxy groups; altered acidity
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid () C₁₂H₁₄O₃ 206.24 2,4-Dimethylphenyl Reduced steric hindrance; lower molecular weight

Functional Group and Reactivity Analysis

  • Tert-butyl vs. Biphenylyl Groups : The tert-butyl group in the target compound enhances hydrophobicity compared to fenbufen’s biphenylyl group, which facilitates π-π stacking in biological systems . However, fenbufen’s planar biphenylyl structure may improve binding to cyclooxygenase enzymes, explaining its NSAID activity.
  • Methoxy vs. ~4–5 for the target) .

Host-Guest Interaction and Solubility

  • The target compound’s tert-butylphenyl group may enhance host-guest interactions in non-polar solvents or supercritical CO₂ (scCO₂), as seen in phosphine-based hosts (). However, the absence of a hydrophobic solvent effect in scCO₂ reduces association constants (Kf) compared to aqueous environments .
  • Fenbufen’s biphenylyl group improves water solubility via aromatic interactions, whereas the target compound’s tert-butyl group favors lipid membranes or organic phases .

Biological Activity

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group and a dimethyl ketone moiety, which contribute to its steric properties and reactivity. The compound can be represented as follows:

C15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3

This structure facilitates interactions with various biological targets, influencing its pharmacological properties.

Enzyme Modulation

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in the context of metabolic disorders and cancer treatment. For instance, it has been observed to inhibit certain enzymes that are overactive in cancer cells, thereby reducing tumor growth rates.

Receptor Binding

The compound also shows potential in binding to various receptors. Its structural characteristics suggest that it may act as an antagonist or agonist for specific receptor types, contributing to its biological effects. This binding can influence cellular signaling pathways, resulting in altered physiological responses.

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Significant inhibition
HeLa (Cervical)8.3Moderate inhibition
A549 (Lung)12.0Low inhibition

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer types, with the MCF-7 cell line showing the highest sensitivity.

Case Studies

  • MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • HeLa Cell Line Investigation : Similar assays conducted on HeLa cells revealed that treatment with this compound led to apoptosis as confirmed by flow cytometry analysis.

Chemical Reactions Analysis

Functional Group Transformations

The ketone and carboxylic acid groups enable diverse transformations:

Ketone Reactivity

  • Nucleophilic Addition :
    Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
    Conditions : THF, 0°C → rt, 4 h. Yield : 70–85%.
  • Reduction :
    Ketone → secondary alcohol using NaBH₄ or LiAlH₄.
    Conditions : EtOH, 0°C, 2 h. Yield : 90% (NaBH₄), 95% (LiAlH₄).

Carboxylic Acid Reactivity

  • Amide Formation :
    Reacts with amines (e.g., ethylenediamine) via EDC/HOBt coupling.
    Conditions : DCM, rt, 12 h. Yield : 88%.
  • Esterification :
    Converts to methyl/ethyl esters using SOCl₂ or DCC.
    Conditions : MeOH, H₂SO₄ (cat.), reflux. Yield : 82% .

Electrophilic Aromatic Substitution

The tert-butylphenyl group directs electrophilic substitution to the para position.

Table 2: Substitution Reactions

Reaction Reagents Conditions Product Yield Ref.
NitrationHNO₃, H₂SO₄0°C, 3 h4-Nitro-tert-butylphenyl derivative75%
SulfonationSO₃, H₂SO₄50°C, 6 hSulfonic acid derivative68%
Halogenation (Br₂)Br₂, FeBr₃ (cat.)DCM, rt, 2 h4-Bromo-tert-butylphenyl derivative80%

Cycloaddition and Cross-Coupling

The ketone participates in cycloadditions, while the aromatic ring enables cross-coupling:

  • Oxa-[4+2] Cycloaddition :
    Reacts with dienophiles under photoredox catalysis (e.g., thioxanthylium catalyst, green light).
    Conditions : CHCl₃, 4°C, 12 h. Yield : 62% .
  • Suzuki-Miyaura Coupling :
    Forms biaryl derivatives with aryl boronic acids.
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. Yield : 78%.

Degradation and Stability

  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the ester or amide bonds.
    Conditions : 6M HCl, reflux, 6 h. Degradation Rate : >90% .
  • Thermal Stability :
    Decomposes above 250°C, releasing CO₂ and tert-butylphenol fragments .

Mechanistic Insights

  • Friedel-Crafts Mechanism :
    AlCl₃ activates the acylating agent, forming an acylium ion that attacks the aromatic ring .
  • Photoredox Catalysis :
    Single-electron transfer (SET) from the catalyst generates reactive intermediates for cycloaddition .

Q & A

Q. What are the established synthetic routes for 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation to attach the tert-butylphenyl group, followed by Michael addition to form the oxobutyric acid moiety. Key parameters include:
  • Catalyst selection (e.g., AlCl₃, 1.2–1.5 equivalents) for electrophilic activation .
  • Temperature control (50–80°C) to balance reaction kinetics and side-product formation.
  • Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity.
  • Monitoring via TLC (hexane:ethyl acetate, 3:1) for intermediate validation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) for structural confirmation (e.g., tert-butyl protons at δ 1.3–1.4 ppm).
  • FT-IR to verify carbonyl stretches (~1700 cm⁻¹).
  • Cross-reference with NIST spectral databases for validation .

Q. What physicochemical properties are essential for experimental design involving this compound?

  • Data-Driven Answer :
PropertyValue/RangeRelevance
Molecular Weight278.34 g/molStoichiometric calculations
logP~3.2Lipophilicity for membrane permeation
Melting Point145–148°CStability during storage
Solubility (DMSO)>50 mg/mLSolvent selection for assays
  • Stability: <5% decomposition at 25°C over 6 months when stored desiccated .

Advanced Research Questions

Q. How can the Friedel-Crafts acylation step be optimized to minimize by-products?

  • Advanced Methodology :
  • Slow reagent addition (2–4 hours) to mitigate exothermic side reactions.
  • Low-temperature quenching (-20°C) to prevent carbocation rearrangements.
  • Solvent optimization (dichloromethane vs. nitrobenzene) to enhance regioselectivity.
  • Catalyst recycling studies to reduce waste (AlCl₃ recovery >80%) .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Analytical Strategy :
  • Perform 2D NMR (HSQC, HMBC) to confirm coupling patterns and eliminate assignment errors.
  • Compare experimental IR carbonyl stretches with DFT-calculated vibrational modes (B3LYP/6-31G* basis set).
  • Conduct XRPD to identify polymorphic forms affecting spectral properties .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Modeling Framework :
  • Fukui index analysis (Gaussian 16) to identify electrophilic centers.
  • Molecular docking (AutoDock Vina) to assess steric hindrance from the tert-butyl group.
  • Solvent effect modeling (COSMO-RS) to simulate reaction kinetics in polar media.
  • Validate with kinetic UV-Vis studies (280 nm monitoring) .

Q. How do structural analogs (e.g., halogenated derivatives) influence bioactivity?

  • Comparative Analysis :
  • Introduce electron-withdrawing groups (e.g., -F at para position) via Ullmann coupling.
  • Bioactivity assays : Compare IC₅₀ values for enzyme inhibition (e.g., COX-2).
  • LogD measurements : Halogenation increases membrane permeability by 40–60% compared to the parent compound .

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